molecular formula C38H46BNO6 B13350843 di-tert-Butyl 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate

di-tert-Butyl 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate

Cat. No.: B13350843
M. Wt: 623.6 g/mol
InChI Key: KYEMQOMWRGDDRS-RYQLWAFASA-N
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Description

Di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane intermediate, which is then coupled with the appropriate phenyl and acrylate groups under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons

Scientific Research Applications

Di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate exerts its effects involves its interaction with molecular targets through its functional groups. The dioxaborolane group can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C38H46BNO6

Molecular Weight

623.6 g/mol

IUPAC Name

tert-butyl (E)-3-[4-[N-[4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]prop-2-enoate

InChI

InChI=1S/C38H46BNO6/c1-35(2,3)43-33(41)25-15-27-11-19-30(20-12-27)40(31-21-13-28(14-22-31)16-26-34(42)44-36(4,5)6)32-23-17-29(18-24-32)39-45-37(7,8)38(9,10)46-39/h11-26H,1-10H3/b25-15+,26-16+

InChI Key

KYEMQOMWRGDDRS-RYQLWAFASA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)/C=C/C(=O)OC(C)(C)C)C4=CC=C(C=C4)/C=C/C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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